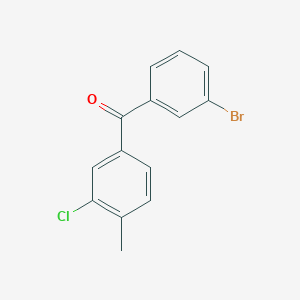

3-Bromo-3'-chloro-4'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-3’-chloro-4’-methylbenzophenone is a chemical compound that belongs to the family of benzophenones . It is commonly used in various fields such as medical research, environmental research, and industrial research.

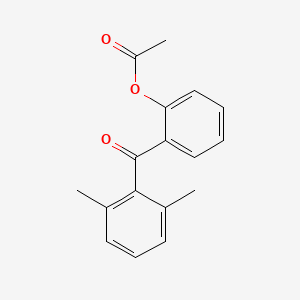

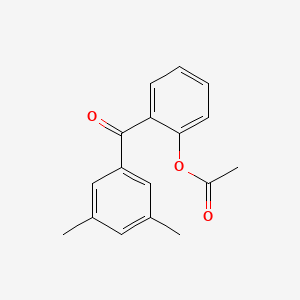

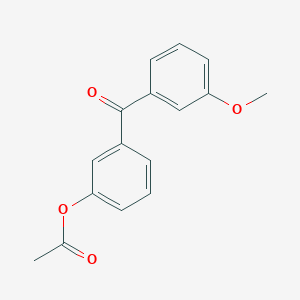

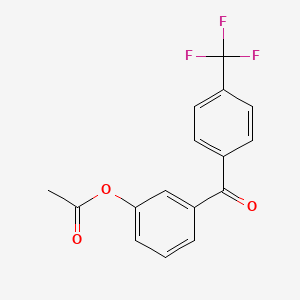

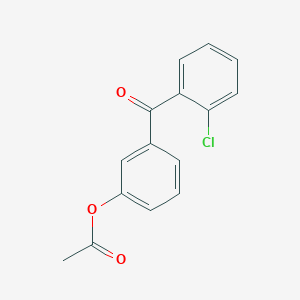

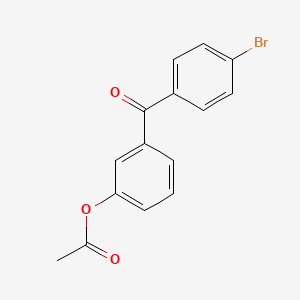

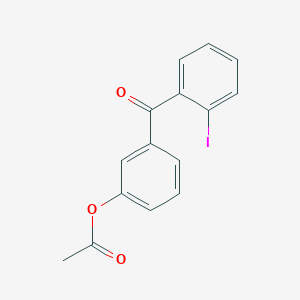

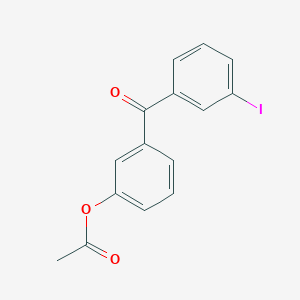

Molecular Structure Analysis

The molecular structure of 3-Bromo-3’-chloro-4’-methylbenzophenone is represented by the linear formula C14H10BrClO . The Inchi Code for this compound is 1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-3’-chloro-4’-methylbenzophenone is 309.59 .Applications De Recherche Scientifique

Photoreduction Studies

3-Bromo-3’-chloro-4’-methylbenzophenone: is used in photoreduction studies to understand the efficiency of photon-induced reactions. These studies are crucial for developing new photoreactive materials and understanding the kinetics of photochemical processes .

Synthesis of Benzopinacol Derivatives

This compound serves as a precursor in the synthesis of benzopinacol derivatives through photochemical reduction. Benzopinacol derivatives have applications in creating materials with unique optical properties .

Photophysical Property Analysis

Researchers utilize 3-Bromo-3’-chloro-4’-methylbenzophenone to analyze photophysical properties such as phosphorescence and fluorescence. This analysis is vital for the development of new materials for optical sensors and imaging technologies .

Organic Synthesis

In organic synthesis, this compound is employed in Friedel-Crafts acylation reactions. The ability to introduce bromo and chloro substituents makes it a valuable intermediate in the synthesis of complex organic molecules .

Photochemical Reactivity Studies

The compound is used to study photochemical reactivity, which is fundamental in understanding the behavior of molecules under light exposure. This knowledge is applied in designing molecules for solar energy capture and photodynamic therapy .

Material Science

In material science, 3-Bromo-3’-chloro-4’-methylbenzophenone is used to modify the properties of polymers and create new materials with desired characteristics like enhanced durability or specific light absorption capabilities .

Educational Purposes

Lastly, this compound is also used in educational settings, such as university laboratories, to teach students about chemical reactions and synthesis techniques. It provides a hands-on experience for students learning about photochemistry and material synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

(3-bromophenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQNQIALKPVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-chloro-4'-methylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.